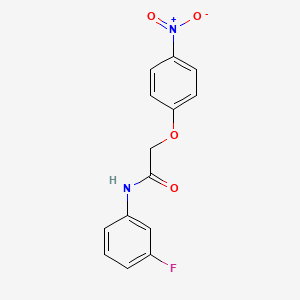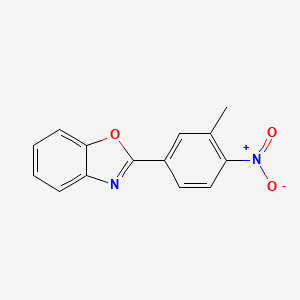![molecular formula C16H19N3O B5738246 N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide, also known as TDH, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. TDH belongs to the class of hydrazide derivatives and has shown promising results in various scientific studies.
作用机制
The mechanism of action of N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and tumor growth. N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has also been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has also been reported to increase the level of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of using N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide in lab experiments is its low toxicity. N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has been reported to have low toxicity in various animal models, making it a promising candidate for further preclinical studies. However, one of the limitations of using N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide. One of the future directions is to investigate its potential in the treatment of Alzheimer's disease. N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has shown neuroprotective effects and has the potential to be a promising candidate for the treatment of Alzheimer's disease. Another future direction is to investigate its potential in combination therapy with other anti-tumor drugs. N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has shown anti-tumor activity and can be used in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It has shown promising results in various scientific studies, including anti-tumor, anti-inflammatory, and anti-bacterial activities. N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has also been reported to have neuroprotective effects and has shown potential in the treatment of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide and its potential in the treatment of various diseases.
合成方法
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide can be synthesized using a one-pot reaction of tricyclo[3.3.1.1~3,7~]dec-2-ene-8-carbaldehyde, nicotinic acid hydrazide, and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place at room temperature and yields N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide as a white solid. The purity of the compound can be confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学研究应用
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific studies, including anti-tumor, anti-inflammatory, and anti-bacterial activities. N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has also been reported to have neuroprotective effects and has shown potential in the treatment of Alzheimer's disease.
属性
IUPAC Name |
N-(2-adamantylideneamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(12-2-1-3-17-9-12)19-18-15-13-5-10-4-11(7-13)8-14(15)6-10/h1-3,9-11,13-14H,4-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTPLUWPXZEXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)

![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5738205.png)
![4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5738210.png)

![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)

![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)


![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)